阿塔霉素 A

描述

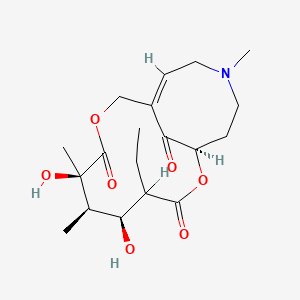

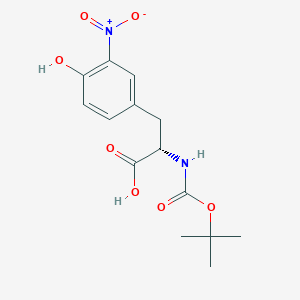

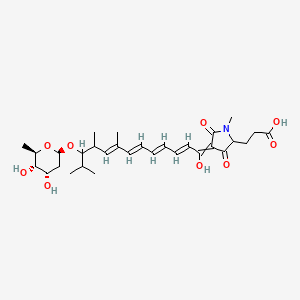

Altamycin A is a useful research compound. Its molecular formula is C30H43NO9 and its molecular weight is 561.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Altamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Altamycin A including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

发展心理学研究方法:

- 标题:测试两个离散动态过程之间的横断面和纵向依赖程度。

- 摘要:本文讨论了关联潜在转换分析 (ALTA),这是一种用于检验两个离散潜在变量的变化程度相关的模型。在同时研究多个过程或结构的发展研究中,它尤为相关。

- 来源:弗拉赫蒂,2008。

剪接变异在干细胞分化中的作用:

- 标题:剪接变异在人胚胎干细胞分化为心脏前体细胞中的作用。

- 摘要:本研究利用未分化人胚胎干细胞和心脏和神经前体细胞的外显子水平微阵列表达数据,以识别具有特定分化表达模式的剪接异构体,揭示了影响谱系定向的潜在机制。

- 来源:萨洛莫尼斯等人,2009。

异烟肼对蛋白质合成的影响:

- 标题:脑内和全身异烟肼治疗后蛋白质合成抑制的时间过程和效率。

- 摘要:该研究说明了异烟肼对小鼠不同脑区蛋白质合成的影响,揭示了基于应用方式(皮下、腹膜内、局部微灌注)的影响差异。

- 来源:瓦尼施和沃特雅克,2008。

磷霉素对各种感染的疗效:

- 标题:磷霉素:用于泌尿道和胃肠道感染以外的感染。

- 摘要:这篇文献综述汇编了有关磷霉素在治疗各种革兰氏阳性和革兰氏阴性细菌感染(超出其传统用途)方面的有效性和安全性方面的证据。

- 来源:法拉加斯等人,2008。

作用机制

Target of Action

The primary target of Altamycin A is the cytochrome c reductase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

Altamycin A acts as an inhibitor of cellular respiration , specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, effectively halting cellular respiration .

Biochemical Pathways

By inhibiting cytochrome c reductase, Altamycin A disrupts the electron transport chain , a key biochemical pathway in the cell . This disruption affects the cell’s ability to produce ATP, the main energy currency of the cell, leading to a decrease in cellular energy levels.

Result of Action

The inhibition of cellular respiration by Altamycin A leads to a decrease in ATP production . This can have a variety of effects on the cell, depending on the cell type and the energy demands of the cell. In some cases, this can lead to cell death, making Altamycin A potentially useful as a therapeutic agent.

安全和危害

Altamycin A is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

未来方向

生化分析

Biochemical Properties

Altamycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of pathogenic fungi . It interacts with various enzymes and proteins within fungal cells, disrupting their normal functions. One of the key interactions is with the enzyme cytochrome c reductase, where Altamycin A binds to the Qi site, inhibiting the reduction of ubiquinone to ubiquinol . This disruption in the electron transport chain leads to a halt in ATP production, ultimately causing cell death .

Cellular Effects

Altamycin A exerts profound effects on various types of cells and cellular processes. In fungal cells, it inhibits aerobic respiration by targeting the electron transport chain . This inhibition leads to an increase in reactive oxygen species (ROS) production, overwhelming the cell’s antioxidant defenses and resulting in oxidative stress and cell death . Additionally, Altamycin A affects cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of Altamycin A involves its binding to the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, Altamycin A disrupts the Q-cycle, preventing the reduction of ubiquinone to ubiquinol . This disruption leads to a cessation of ATP production and an increase in ROS, which damages cellular components and induces cell death . Altamycin A also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Altamycin A have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Altamycin A maintains its antifungal activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that Altamycin A can induce long-term changes in cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of Altamycin A vary with different dosages in animal models. At low doses, Altamycin A effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Altamycin A is involved in several metabolic pathways, primarily related to its role in inhibiting the electron transport chain . The compound interacts with enzymes such as cytochrome c reductase, disrupting the normal flow of electrons and leading to a buildup of metabolic intermediates . This disruption affects metabolic flux and can alter the levels of various metabolites, contributing to its antifungal activity .

Transport and Distribution

Within cells and tissues, Altamycin A is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in the mitochondria, where it exerts its primary effects on the electron transport chain . This localization is facilitated by its affinity for mitochondrial membranes and its ability to cross cellular barriers .

Subcellular Localization

Altamycin A predominantly localizes to the mitochondria, where it targets the electron transport chain . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with cytochrome c reductase and other components of the mitochondrial respiratory chain . The targeting of Altamycin A to the mitochondria is likely mediated by specific signals or post-translational modifications that direct it to this organelle .

属性

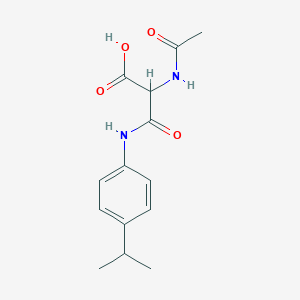

IUPAC Name |

3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMKBMTPOIJDI-BFDXHBRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)